5-[(2Z)-2-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-hydroxybenzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Olsalazine is synthesized through the dimerization of 5-aminosalicylic acid. The reaction involves the coupling of two molecules of 5-aminosalicylic acid under specific conditions to form the dimer. The reaction typically requires a catalyst and is carried out in an organic solvent under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of Olsalazine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the final product through crystallization or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Olsalazine undergoes various chemical reactions, including:
Oxidation: Olsalazine can be oxidized to form different oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: Olsalazine can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
Olsalazine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of dimerization and prodrug design.
Biology: Investigated for its effects on cellular processes and inflammation.
Medicine: Primarily used in the treatment of ulcerative colitis and other inflammatory bowel diseases.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Olsalazine exerts its effects by being converted into 5-aminosalicylic acid in the colon. This conversion is facilitated by bacterial azoreductases. The active 5-aminosalicylic acid then inhibits the production of inflammatory mediators such as prostaglandins and leukotrienes, thereby reducing inflammation in the colon .
Comparison with Similar Compounds
Similar Compounds
Sulfasalazine: Another prodrug that releases 5-aminosalicylic acid in the colon.
Mesalazine: A direct form of 5-aminosalicylic acid used in the treatment of inflammatory bowel diseases.
Uniqueness
Olsalazine is unique in its dimerized form, which allows for targeted delivery of 5-aminosalicylic acid to the colon. This targeted delivery reduces systemic side effects and enhances the therapeutic efficacy of the drug .
Properties
IUPAC Name |
5-[(2Z)-2-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O6/c17-11-3-1-7(5-9(11)13(19)20)15-16-8-2-4-12(18)10(6-8)14(21)22/h1-6,15,17H,(H,19,20)(H,21,22)/b16-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGVHUUBIHTFAM-PXNMLYILSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN=C2C=CC(=O)C(=C2)C(=O)O)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N/N=C\2/C=CC(=O)C(=C2)C(=O)O)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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